5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both nitro and benzothiazole groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzamides and benzothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzothiazole moiety can interact with specific binding sites on proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the benzothiazole moiety.
2-chloro-6-nitrotoluene: Similar in having nitro and chloro groups but differs in the overall structure and lack of benzamide functionality.
Uniqueness
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both nitro and benzothiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5S/c15-7-1-4-11(19(23)24)9(5-7)13(20)17-14-16-10-3-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEBRQYGCIMKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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